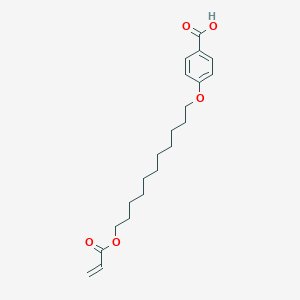

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(11-prop-2-enoyloxyundecoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-2-20(22)26-17-11-9-7-5-3-4-6-8-10-16-25-19-14-12-18(13-15-19)21(23)24/h2,12-15H,1,3-11,16-17H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJGUPHNZQESPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid CAS number 106620-90-0

An In-Depth Technical Guide to 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid (CAS 106620-90-0)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key reactive mesogen pivotal to advancements in polymer science and material engineering. Designed for researchers and development professionals, this guide synthesizes its fundamental chemistry, synthesis protocols, and application-critical insights, moving beyond mere data to explain the causal relationships that govern its utility.

Introduction: A Molecule Bridging Order and Functionality

This compound, identified by CAS number 106620-90-0, is a bifunctional molecule engineered to synergize the properties of liquid crystals and polymers.[1][2] Its significance lies in its identity as a reactive mesogen , a class of compounds that possess both the self-assembling, orientational order of liquid crystals and a reactive group (in this case, an acrylate) that allows for polymerization.[2]

This dual nature is the cornerstone of its utility. The molecule consists of three distinct functional segments:

-

A rigid aromatic core (benzoic acid) that drives the formation of liquid crystalline phases (mesophases).[2]

-

A flexible undecyl (C11) alkyl spacer which imparts fluidity, enhances phase stability, and decouples the motion of the polymerizable group from the mesogenic core.[2]

-

A terminal acrylate group , which serves as a polymerizable handle, enabling the liquid crystalline structure to be permanently "locked-in" to a solid polymer network via photopolymerization.[2][3]

This elegant molecular architecture allows scientists to first induce a desired molecular alignment in a fluid state and then solidify it, creating highly ordered, anisotropic polymer networks. These Liquid Crystal Polymer Networks (LCNs) are at the heart of next-generation technologies, from advanced optical films in displays to dynamic, stimuli-responsive soft robotics.[2][4]

Physicochemical and Structural Properties

A precise understanding of the molecule's properties is fundamental to its application. The data below has been consolidated from public chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 106620-90-0 | [1][2][5] |

| Molecular Formula | C₂₁H₃₀O₅ | [1][6][7] |

| Molecular Weight | 362.5 g/mol | [1][2][7] |

| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [1][2] |

| Physical Form | Solid | [5][8] |

| Melting Point | 136–141°C | [2] |

| Purity | Typically ≥97% | [8] |

| Solubility | Soluble in organic solvents like dichloromethane, THF. | Inferred from synthesis protocols |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [5][6][8] |

Synthesis Pathway and Protocol

The synthesis of this compound is a modular, multi-step process that offers high purity and yield. The most common route involves a sequential Williamson etherification followed by esterification (acrylation). This approach allows for precise control over the introduction of the flexible spacer and the reactive acrylate group.

Synthesis Workflow Diagram

The diagram below illustrates the logical flow of the two-stage synthesis.

Caption: Two-stage synthesis of the target reactive mesogen.

Detailed Synthesis Protocol

Expertise & Causality: This protocol is designed for self-validation. Each step includes reasoning to ensure reproducibility and understanding.

Stage 1: Synthesis of 4-((11-Hydroxyundecyl)oxy)benzoic acid (Intermediate)

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 4-hydroxybenzoate (1.0 eq), 11-bromo-1-undecanol (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in acetone.

-

Causality: Methyl 4-hydroxybenzoate is used instead of the free acid to prevent unwanted side reactions with the base. K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, initiating the Sₙ2 reaction. An excess of the bromo-alcohol pushes the reaction to completion. Acetone is a suitable polar aprotic solvent for this reaction.

-

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy. TLC monitoring is critical to determine the point of complete consumption of the starting material, preventing unnecessary heating that could lead to side products.

-

-

Work-up and Saponification: Cool the reaction to room temperature. Filter off the inorganic salts and evaporate the solvent under reduced pressure. Dissolve the resulting crude solid in a mixture of THF and aqueous sodium hydroxide (NaOH) solution. Stir at 60°C for 4-6 hours.

-

Causality: This step performs a saponification (hydrolysis) of the methyl ester to yield the desired benzoic acid functional group.

-

-

Isolation: Cool the mixture and acidify with hydrochloric acid (HCl) until a white precipitate forms. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Causality: Acidification protonates the carboxylate salt, causing the water-insoluble benzoic acid intermediate to precipitate out, enabling its isolation.

-

Stage 2: Synthesis of this compound (Final Product)

-

Reactant Charging: Dissolve the dried intermediate from Stage 1 (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Causality: A nitrogen atmosphere and anhydrous solvent are crucial as acryloyl chloride is highly reactive with water. Triethylamine acts as a base to neutralize the HCl byproduct of the esterification. Cooling to 0°C controls the highly exothermic reaction.

-

-

Acrylation: Add acryloyl chloride (1.2 eq) dropwise to the cooled solution while stirring vigorously. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: Dropwise addition prevents a rapid temperature spike. Allowing the reaction to proceed overnight ensures complete conversion.

-

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Causality: The washing steps remove unreacted starting materials, the base, and salts. Column chromatography is essential to separate the final product from any impurities, yielding a high-purity material suitable for polymerization.

-

Polymerization and Network Formation

The utility of this monomer is fully realized when it is polymerized to form a Liquid Crystal Polymer Network (LCN). This is typically achieved through photopolymerization, which offers excellent spatial and temporal control.

Photopolymerization Workflow Diagram

Caption: From aligned monomer to cross-linked polymer network.

Protocol for LCN Film Fabrication

-

Formulation: Prepare a mixture of this compound with a suitable photoinitiator (e.g., 1-2 wt% Irgacure 819). The components can be co-dissolved in a volatile solvent (like DCM), mixed, and the solvent subsequently evaporated.

-

Causality: The photoinitiator is essential to absorb UV light and generate the free radicals that initiate the acrylate polymerization.[9]

-

-

Cell Assembly: Create a cell using two glass slides with a defined spacing (e.g., 10-20 µm spacers). One or both slides may be coated with an alignment layer (e.g., rubbed polyimide) to pre-define the director orientation.

-

Filling and Alignment: Heat the monomer mixture to its isotropic phase (above the liquid crystal clearing point) where it behaves as a normal liquid. Introduce the molten mixture into the cell via capillary action.

-

Phase Induction & Annealing: Slowly cool the cell to a temperature within the desired liquid crystal phase (e.g., nematic or smectic). The molecules will self-assemble into an ordered state, guided by the alignment layers on the glass. Annealing at this temperature allows defects to resolve, resulting in a monodomain alignment.

-

Causality: This step is the core of creating an ordered material. The slow cooling and annealing process is critical for achieving a large, defect-free aligned domain, which directly translates to the macroscopic properties of the final film.

-

-

Photocuring: While maintaining the temperature, expose the cell to UV light (e.g., 365 nm) of a controlled intensity.

-

Causality: The UV light activates the photoinitiator, starting a rapid chain-growth polymerization of the acrylate groups. This cross-linking reaction freezes the liquid crystalline order into a robust, solid polymer network.[2]

-

Essential Characterization Techniques

Validation of the synthesized monomer and resulting polymer network requires a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the synthesized monomer.

-

Protocol: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.

-

Expected Results: The ¹H NMR spectrum should show characteristic peaks for the vinyl protons of the acrylate group (δ ≈ 5.8-6.4 ppm), aromatic protons, the long alkyl chain, and the carboxylic acid proton. Integration of these peaks should match the expected proton count. The ¹³C NMR will confirm the presence of all unique carbon environments.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the thermal transitions (melting, crystallization, and liquid crystal phase transitions) of the monomer and the glass transition of the polymer.[10][11]

-

Protocol: Seal a small, precisely weighed sample (3-5 mg) in an aluminum pan. Heat and cool the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Expected Results: The thermogram for the monomer will show an endotherm for melting and additional smaller endotherms corresponding to liquid crystal phase transitions. For the LCN, the absence of these transitions and the appearance of a glass transition (Tg) confirms successful polymerization.

-

-

Polarized Optical Microscopy (POM):

-

Purpose: To visually identify the type of liquid crystal phase through characteristic optical textures.[10][11]

-

Protocol: Place a small amount of the monomer on a microscope slide, cover with a coverslip, and heat on a hot stage. Observe the sample through crossed polarizers while slowly cooling from the isotropic phase.

-

Expected Results: As the material cools into a liquid crystal phase, it will become birefringent. Different phases exhibit unique textures (e.g., Schlieren textures for nematic phases, focal conic fan textures for smectic phases), allowing for positive identification.

-

Key Applications in Advanced Materials

The unique properties of LCNs derived from this monomer enable their use in several high-impact areas.

-

Optical Films for Displays: The ability to create large-area films with a fixed, uniform molecular orientation makes these materials ideal for use as retarders and polarizers in LCD and OLED displays.[2] The high degree of order leads to excellent optical performance.

-

Stimuli-Responsive Actuators: LCNs can be engineered to undergo significant, reversible shape changes in response to external stimuli like heat, light, or electric fields. The long alkyl spacer in this monomer provides the network with the flexibility needed for large-strain actuation, making it a candidate for soft robotics, artificial muscles, and deployable structures.[2]

-

Biomaterials and Drug Delivery: The benzoic acid moiety offers a site for further chemical modification, such as attaching bioactive molecules. This has led to research into its use for creating biocompatible materials for tissue regeneration.[2] Furthermore, polymer networks based on this monomer have been developed for the sustained release of therapeutic agents, such as nitric oxide for cancer immunotherapy.[2]

Safety and Handling

As a research chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[12][13]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[13]

-

Prevent dust formation during handling.[12]

-

-

Storage:

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpringerLink. Polymerizable liquid crystalline twin molecules: synthesis and thermotropic properties. [Link]

-

MedCrave. Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. [Link]

-

DTIC. Molecular Engineering of Liquid Crystalline Polymers by Living Polymerization. 19. Synthesis and Characterization of Poly(2-(4-B. [Link]

-

MDPI. An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. [Link]

-

Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

-

ACS Publications. Unique Polymer-Stabilized Liquid Crystal Structure Prepared by Addition of a Reversible Addition–Fragmentation Chain Transfer Agent. [Link]

-

NIH. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

Sources

- 1. This compound | C21H30O5 | CID 19964084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 106620-90-0 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 106620-90-0 [sigmaaldrich.com]

- 6. 106620-90-0|this compound|BLD Pharm [bldpharm.com]

- 7. 4-(11-Acryloyloxyundecyloxy)benzoic acid | 106620-90-0 [chemicalbook.com]

- 8. This compound | 106620-90-0 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. carlroth.com [carlroth.com]

An In-Depth Technical Guide to 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid: Physicochemical Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid (CAS No. 106620-90-0), a bifunctional molecule of significant interest in materials science and pharmacology. By possessing a polymerizable acrylate group, a rigid benzoic acid core, and a flexible undecyl spacer, this compound serves as a versatile building block for advanced polymers, liquid crystals, and biocompatible materials. This document details its molecular structure, core physicochemical properties, a representative synthesis protocol, analytical characterization methods, and its principal applications, offering field-proven insights for professionals in research and development.

Introduction

This compound is a specialized organic compound classified as a reactive mesogen. Its unique molecular architecture, which combines features of liquid crystals with polymerizable end-groups, makes it a valuable monomer for creating highly structured and functional materials.[1] The presence of a terminal carboxylic acid and an acrylate ester on opposite ends of a long alkyl chain imparts an amphiphilic and reactive nature, opening avenues for its use in diverse technological fields.

The significance of this molecule lies in its ability to self-assemble into ordered liquid crystalline phases, which can then be "locked-in" through polymerization of the acrylate group.[1] This process forms robust, crosslinked polymer networks with anisotropic properties. These attributes are highly sought after in the manufacturing of optical films for liquid crystal displays (LCDs), responsive materials for sensors and actuators, and as a component in sophisticated drug delivery systems.[1]

Molecular Structure and Identification

Structural Elucidation

The molecule's functionality is derived from three distinct chemical moieties:

-

Benzoic Acid Core: A rigid aromatic ring that provides structural stability and is a primary contributor to the molecule's mesogenic (liquid crystal) behavior. The carboxylic acid group offers a site for further chemical modification or for forming ionic interactions in biological systems.

-

Undecyl (C11) Spacer: A flexible eleven-carbon alkyl chain that links the rigid core to the reactive group. This spacer enhances flexibility, influences phase transition temperatures, and reduces steric hindrance during polymerization.[1]

-

Acrylate Terminal Group: A highly reactive functional group that enables photopolymerization, typically initiated by UV light, to form a stable polymer network.[1]

Caption: Molecular structure of the topic compound.

Chemical Identifiers

Accurate identification is critical for sourcing and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 106620-90-0 | [1][2][3] |

| Molecular Formula | C₂₁H₃₀O₅ | [1][2] |

| Molecular Weight | 362.5 g/mol | [1][2][4] |

| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [4] |

| Common Synonyms | 4-(11-Acryloyloxyundecyloxy)benzoic acid | [2] |

Physicochemical Properties

The physical and chemical properties of the compound dictate its behavior in various systems, from solubility in reaction solvents to its phase transitions in liquid crystal applications.

Core Physical and Thermal Properties

The data presented here are derived from experimental measurements and are crucial for handling, processing, and application design.

| Property | Value / Range | Method / Source |

| Appearance | White powder/solid | [1][3] |

| Purity | 95% - 98% | [1][2][3] |

| Melting Point | 136–141°C | Differential Scanning Calorimetry[1] |

| Solubility | Soluble in THF, DCM, DMF (>50 mg/mL) | Empirical Testing[1] |

| Thermal Stability | Decomposition begins above 200-250°C | Thermogravimetric Analysis (TGA)[1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

| Liquid Crystal Phases | Nematic (67–130°C), Smectic A | Polarized Optical Microscopy[1] |

Computed Chemical Properties

These computationally derived descriptors from PubChem provide insight into the molecule's behavior in chemical and biological environments.

| Property | Value | Relevance | Source |

| XLogP3 | 6.2 | Indicates high lipophilicity, affecting solubility and membrane interaction. | [4] |

| Hydrogen Bond Donor Count | 1 | The single carboxylic acid proton is available for hydrogen bonding. | [4] |

| Hydrogen Bond Acceptor Count | 5 | The five oxygen atoms can accept hydrogen bonds. | [4] |

| Rotatable Bond Count | 16 | Reflects the molecule's high conformational flexibility, mainly in the alkyl chain. | [4] |

| Complexity | 399 | A measure of the intricacy of the molecular structure. | [4] |

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of this compound is typically a multi-step process. A common and logical approach involves first attaching the alkyl spacer to the phenolic group of a protected 4-hydroxybenzoic acid via a Williamson ether synthesis. This is followed by deprotection and subsequent esterification of the terminal hydroxyl group on the spacer with acryloyl chloride. This sequence is crucial to avoid undesired side reactions, such as polymerization of the acrylate group, which is sensitive to the basic or heated conditions often used in the initial etherification step.

Caption: A representative workflow for the synthesis.

Representative Synthesis Protocol

This protocol describes the final acrylation step, assuming the precursor, 4-(11-hydroxyundecyloxy)benzoic acid, has been synthesized.

Objective: To esterify the terminal hydroxyl group of 4-(11-hydroxyundecyloxy)benzoic acid with acryloyl chloride.

Materials:

-

4-(11-hydroxyundecyloxy)benzoic acid

-

Acryloyl chloride

-

Triethylamine (or another non-nucleophilic base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Inhibitor (e.g., hydroquinone) to prevent premature polymerization

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve 4-(11-hydroxyundecyloxy)benzoic acid and a catalytic amount of an inhibitor in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermicity of the acylation reaction.

-

Base Addition: Add triethylamine (approx. 1.2 equivalents) to the solution. The base acts as a scavenger for the HCl byproduct.

-

Acryloyl Chloride Addition: Add acryloyl chloride (approx. 1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution via the dropping funnel over 30-60 minutes. Maintaining a slow addition rate is essential to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under an inert atmosphere.

-

Work-up: Quench the reaction by adding a saturated solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

Purification Techniques

Purification is paramount to remove unreacted starting materials, byproducts, and any oligomers that may have formed.

-

Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. This method is effective for removing impurities with different solubility profiles.

-

Column Chromatography: For higher purity, silica gel column chromatography is employed. A gradient of ethyl acetate in hexane is a common eluent system, effectively separating the desired product from closely related impurities.

Analytical Characterization

Rigorous analytical validation is necessary to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of key protons. Expected signals include aromatic protons (~6.9-8.0 ppm), acryloyl protons in their characteristic pattern (~5.8–6.4 ppm), and the methylene protons adjacent to the ester and ether oxygens (~4.0-4.4 ppm).[1]

-

¹³C NMR: Verifies the carbon skeleton, with distinct signals for the carboxylic acid and ester carbonyls (~166-172 ppm), aromatic carbons, and the carbons of the alkyl chain.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

This technique is used to identify key functional groups. Characteristic absorption peaks include a strong C=O stretch for the ester (~1720 cm⁻¹), a C=O stretch for the carboxylic acid (~1680 cm⁻¹), and a broad O-H stretch from the carboxylic acid dimer (~2500–3000 cm⁻¹).[1]

-

-

Mass Spectrometry (MS):

-

Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the compound. The analysis should show a prominent peak corresponding to the molecular ion ([M-H]⁻ or [M+H]⁺) or an adduct (e.g., [M+Na]⁺), confirming the molecular formula C₂₁H₃₀O₅.

-

Key Applications and Research Frontiers

The unique properties of this molecule make it a candidate for several high-performance applications.

Liquid Crystal Polymers (LCPs) and Displays

As a reactive mesogen, the compound is a fundamental component in the production of advanced optical films.[1] When aligned in its liquid crystal phase and subsequently photopolymerized, it forms a highly ordered, crosslinked network. This technology is used to create films that can manipulate polarized light, enhancing the performance, viewing angle, and color fidelity of LCDs.[1]

Advanced Polymeric Materials

The acrylate functionality allows this molecule to be copolymerized with other monomers to create functional polymers. These materials can be designed to be responsive to stimuli such as light, temperature, or pH, making them suitable for applications in sensors, actuators, and smart coatings.[1]

Biomedical and Pharmaceutical Research

The compound's structure is being explored for its potential in the medical field.[1]

-

Drug Delivery: The benzoic acid moiety can be used to form stable complexes with cationic therapeutic agents. Polymers synthesized from this monomer could act as carriers for sustained or targeted drug release.[1]

-

Biocompatible Materials: Its ability to form structured polymers makes it a candidate for creating scaffolds for tissue engineering or as a component in biocompatible coatings for medical devices.[1]

Conclusion

This compound is a highly versatile and functional molecule with a well-defined set of physicochemical properties. Its trifunctional nature—combining a rigid mesogenic core, a flexible spacer, and a reactive polymerizable group—provides a powerful platform for the rational design of advanced materials. From enhancing the displays we use every day to promising new roles in targeted cancer therapy and tissue regeneration, its potential is expansive. This guide serves as a foundational resource for scientists and developers looking to harness the unique capabilities of this compound in their research and product development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19964084, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519187, 4-Undecyloxybenzoic acid. Retrieved from [Link]

- Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744–747, 345–352.

- Lewandowski, W., et al. (2011). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 480-490.

Sources

A Comprehensive Guide to the Synthesis of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid

Abstract

This technical guide provides an in-depth, research-grade overview of a robust and efficient synthetic route for 4-((11-(acryloyloxy)undecyl)oxy)benzoic acid. This molecule is of significant interest to researchers in materials science and drug development, particularly in the fields of liquid crystals, polymer chemistry, and targeted drug delivery systems. The synthetic strategy presented herein is a multi-step process involving the protection of a carboxylic acid, a Williamson ether synthesis to introduce the undecyl spacer, deprotection, and a final esterification to append the reactive acryloyl group. This guide will not only detail the step-by-step experimental protocols but also delve into the underlying chemical principles and rationale for the chosen methodologies. All quantitative data is summarized for clarity, and key transformations are illustrated with diagrams.

Introduction: The Significance of this compound

This compound is a bifunctional molecule characterized by a rigid benzoic acid core, a flexible undecyl spacer, and a terminal polymerizable acryloyl group. This unique architecture makes it a valuable building block in the design of advanced materials. The benzoic acid moiety can be utilized for further functionalization or to impart desirable electronic properties. The long undecyl spacer provides flexibility and can influence the self-assembly and phase behavior of resulting materials, such as liquid crystals. The terminal acrylate group is a reactive handle for polymerization, allowing for the creation of cross-linked networks and polymers with tailored properties.

Applications of this and structurally similar molecules are found in the development of:

-

Liquid Crystalline Polymers: The rigid core and flexible spacer are characteristic features of mesogens, which can form liquid crystal phases. Polymerization of these molecules can "freeze" the liquid crystalline order, leading to materials with unique optical and mechanical properties.

-

Drug Delivery Vehicles: The carboxylic acid can be used to conjugate drugs, while the polymerizable group can be used to form nanoparticles or hydrogels for controlled release applications.

-

Functional Surfaces and Coatings: The acrylate group allows for the grafting of this molecule onto surfaces, modifying their properties for applications in biocompatible coatings, sensors, or electronic devices.

This guide will provide a detailed and reproducible synthetic pathway to empower researchers to access this versatile molecule for their specific applications.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final ester linkage can be formed from 4-(11-hydroxyundecyloxy)benzoic acid and acryloyl chloride. The ether linkage in this intermediate points to a Williamson ether synthesis between a protected 4-hydroxybenzoic acid derivative and an 11-carbon spacer bearing a hydroxyl group and a good leaving group.

Several key strategic considerations must be addressed to ensure a successful synthesis:

-

Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid in 4-hydroxybenzoic acid would interfere with the basic conditions required for the Williamson ether synthesis. Therefore, it is essential to protect this functional group. A methyl ester is an ideal protecting group as it is readily formed and can be removed under conditions that are unlikely to affect the ether linkage.

-

Choice of Alkylating Agent: For the Williamson ether synthesis, an 11-carbon chain with a leaving group on one end and a hydroxyl group on the other is required. 11-Bromo-1-undecanol is a commercially available and suitable reagent for this purpose.

-

Final Esterification Conditions: The esterification with acryloyl chloride must be conducted under mild conditions to avoid polymerization of the acrylate moiety. The use of a non-nucleophilic base or carrying out the reaction in the absence of a base at low temperatures is crucial.

Based on these considerations, a four-step synthetic route is proposed:

-

Protection: Esterification of 4-hydroxybenzoic acid to methyl 4-hydroxybenzoate.

-

Williamson Ether Synthesis: Reaction of methyl 4-hydroxybenzoate with 11-bromo-1-undecanol to form methyl 4-((11-hydroxyundecyl)oxy)benzoate.

-

Deprotection: Hydrolysis of the methyl ester to yield 4-(11-hydroxyundecyloxy)benzoic acid.

-

Acryloylation: Esterification of 4-(11-hydroxyundecyloxy)benzoic acid with acryloyl chloride to afford the final product.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step protocols for the synthesis of this compound.

Step 1: Protection of 4-Hydroxybenzoic Acid as Methyl 4-Hydroxybenzoate

Reaction: Fischer Esterification

Rationale: The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[1] Methanol is used in excess to drive the equilibrium towards the product. Sulfuric acid is a common and effective catalyst for this transformation.

Protocol:

-

To a 500 mL round-bottom flask, add 4-hydroxybenzoic acid (27.6 g, 0.2 mol) and methanol (250 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (5 mL) dropwise.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (300 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 150 mL) to neutralize the remaining acid, followed by brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of ethanol and water to obtain pure methyl 4-hydroxybenzoate as a white crystalline solid.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |

| 4-Hydroxybenzoic Acid | 138.12 | 27.6 g | 0.2 | 1.0 |

| Methanol | 32.04 | 250 mL | - | Excess |

| Sulfuric Acid | 98.08 | 5 mL | - | Catalytic |

Expected Yield: >90%

Step 2: Williamson Ether Synthesis to Form Methyl 4-((11-hydroxyundecyl)oxy)benzoate

Reaction: Williamson Ether Synthesis

Rationale: This reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the hydroxyl group of methyl 4-hydroxybenzoate with a base, acts as a nucleophile and attacks the carbon bearing the bromine atom in 11-bromo-1-undecanol.[2][3] Potassium carbonate is a suitable base for this reaction, and dimethylformamide (DMF) is an excellent polar apathetic solvent that facilitates SN2 reactions.

Protocol:

-

In a 500 mL round-bottom flask, dissolve methyl 4-hydroxybenzoate (30.4 g, 0.2 mol) and 11-bromo-1-undecanol (50.2 g, 0.2 mol) in anhydrous DMF (250 mL).

-

Add anhydrous potassium carbonate (41.4 g, 0.3 mol) to the solution.

-

Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water (1 L) and stir until a precipitate forms.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to afford pure methyl 4-((11-hydroxyundecyl)oxy)benzoate as a white solid.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |

| Methyl 4-hydroxybenzoate | 152.15 | 30.4 g | 0.2 | 1.0 |

| 11-Bromo-1-undecanol | 251.20 | 50.2 g | 0.2 | 1.0 |

| Potassium Carbonate | 138.21 | 41.4 g | 0.3 | 1.5 |

| DMF | - | 250 mL | - | Solvent |

Expected Yield: 80-90%

Step 3: Deprotection via Hydrolysis to 4-(11-Hydroxyundecyloxy)benzoic Acid

Reaction: Saponification (Base-Catalyzed Ester Hydrolysis)

Rationale: The methyl ester protecting group is removed by base-catalyzed hydrolysis, also known as saponification.[4][5] Sodium hydroxide is a common and effective base for this purpose. The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Protocol:

-

Suspend methyl 4-((11-hydroxyundecyl)oxy)benzoate (58.5 g, 0.18 mol) in a mixture of ethanol (200 mL) and water (100 mL) in a 500 mL round-bottom flask.

-

Add sodium hydroxide (14.4 g, 0.36 mol) and heat the mixture to reflux for 3 hours, during which the solid will dissolve.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (200 mL) and acidify to pH 2 with 2M hydrochloric acid.

-

A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

-

Dry the solid in a vacuum oven to obtain 4-(11-hydroxyundecyloxy)benzoic acid.

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |

| Methyl 4-((11-hydroxyundecyl)oxy)benzoate | 324.45 | 58.5 g | 0.18 | 1.0 |

| Sodium Hydroxide | 40.00 | 14.4 g | 0.36 | 2.0 |

| Ethanol/Water | - | 300 mL | - | Solvent |

Expected Yield: >95%

Step 4: Acryloylation to this compound

Reaction: Esterification

Rationale: The final step is the esterification of the terminal hydroxyl group with acryloyl chloride. This reaction is typically fast and efficient. To prevent polymerization of the acrylate, the reaction is carried out at a low temperature and in the absence of a strong base.[6] A small amount of a polymerization inhibitor, such as hydroquinone, can be added.

Protocol:

-

In a 500 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4-(11-hydroxyundecyloxy)benzoic acid (55.5 g, 0.18 mol) and a catalytic amount of hydroquinone (100 mg) in anhydrous dimethylacetamide (DMAc) (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add acryloyl chloride (17.9 g, 0.198 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture into 1 L of ice-cold water with vigorous stirring.

-

A white precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a white crystalline solid.[7][8][9]

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |

| 4-(11-Hydroxyundecyloxy)benzoic Acid | 310.43 | 55.5 g | 0.18 | 1.0 |

| Acryloyl Chloride | 90.51 | 17.9 g | 0.198 | 1.1 |

| Hydroquinone | 110.11 | 100 mg | - | Inhibitor |

| DMAc | - | 200 mL | - | Solvent |

Expected Yield: 85-95%

Synthetic Workflow and Mechanistic Diagrams

Caption: Mechanism of the Williamson Ether Synthesis step.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic peaks for the aromatic protons, the vinyl protons of the acrylate group (typically between 5.8 and 6.4 ppm), the methylene protons adjacent to the ether and ester linkages, and the aliphatic protons of the undecyl chain.

-

¹³C NMR will confirm the presence of the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the vinyl carbons, and the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

-

A C=O stretch for the carboxylic acid (around 1680-1710 cm⁻¹).

-

A C=O stretch for the acrylate ester (around 1720-1740 cm⁻¹).

-

C=C stretching for the acrylate group (around 1630-1640 cm⁻¹).

-

C-O stretching for the ether and ester linkages.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₂₁H₃₀O₅, MW: 362.46 g/mol ). [10]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Sulfuric Acid: Corrosive. Handle with extreme care.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Acryloyl Chloride: Highly flammable, corrosive, and a lachrymator. Handle with extreme caution in a fume hood.

-

DMF and DMAc: Can be harmful if inhaled or absorbed through the skin.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of this compound. By employing a protection-etherification-deprotection-acryloylation sequence, this versatile molecule can be obtained in good overall yield. The provided protocols, along with the mechanistic rationale and characterization guidelines, should serve as a valuable resource for researchers in academia and industry who are interested in utilizing this compound for the development of novel materials and technologies.

References

- Google Patents. (n.d.). Process for the production of acrylic acid esters containing carboxyl groups.

- Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

-

Quora. (n.d.). Can methyl benzoate be hydrolyzed?. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Scribd. (n.d.). Experiment #1:: Purification of Benzoic Acid by Recrystallization. Retrieved January 26, 2026, from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy. [Link]

- Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

-

Journal of Chemical Primary Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

-

MeitY OLabs. (2015, February 2). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]

-

ResearchGate. (2021, December). Kinetic research and modeling of benzoic acid esterification process. [Link]

-

ARKIVOC. (2007). Unexpected course of a Williamson ether synthesis. [Link]

-

Lab Demo. (2024, September 13). Hydrolysis of Methyl Benzoate [Video]. YouTube. [Link]

Sources

- 1. iajpr.com [iajpr.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. This compound | C21H30O5 | CID 19964084 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 4-((11-(acryloyloxy)undecyl)oxy)benzoic acid (CAS No. 106620-90-0), a key reactive mesogen pivotal in the development of advanced functional polymers. This molecule uniquely combines a rigid benzoic acid core, a flexible 11-carbon aliphatic spacer, and a polymerizable acrylate group. This architecture imparts liquid crystalline properties and the ability to form highly ordered, cross-linked polymer networks upon polymerization. This guide details the molecule's structure and nomenclature, provides validated, step-by-step synthetic protocols, outlines methods for analytical characterization, and explores its significant applications in materials science and biomedicine. The content is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile compound.

Molecular Structure and Nomenclature

The precise arrangement of functional groups within this compound dictates its physicochemical behavior, particularly its capacity for self-assembly and polymerization.

The molecule's structure can be deconstructed into three critical domains:

-

Aromatic Core: The 4-oxy-benzoic acid moiety provides structural rigidity and promotes intermolecular interactions (π-stacking), which are fundamental for the formation of liquid crystal phases (mesophases).[1]

-

Flexible Alkyl Spacer: An 11-carbon undecyl chain, connected via an ether linkage, imparts flexibility and influences the thermal range and stability of the mesophases.[1]

-

Reactive Acrylate Group: The terminal acrylate ester is a readily polymerizable functional group, enabling the formation of covalent bonds to create a stable, cross-linked polymer network, often initiated by UV light.[1]

This tripartite structure is the hallmark of a reactive mesogen, a class of molecules that bridge the gap between low-molar-mass liquid crystals and high-performance polymers.[1]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are essential for experimental design, safety assessment, and computational modeling.

| Property | Value | Source |

| Appearance | White crystalline powder | [1] |

| Typical Purity | 95% to 98% | [1] |

| Molecular Weight | 362.46 g/mol | [3] |

| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [2] |

| InChI Key | ZVJGUPHNZQESPW-UHFFFAOYSA-N | [2] |

| SMILES | C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

Synthesis and Purification

The synthesis of this compound is reliably achieved through a robust two-step process. This pathway is designed for high yield and purity, leveraging well-understood, scalable reaction mechanisms.

Overall Synthetic Workflow

The synthesis begins with the etherification of a protected benzoic acid derivative, followed by esterification to introduce the acrylate moiety.

Caption: High-level workflow for the two-step synthesis.

Experimental Protocol 1: Synthesis of 4-((11-hydroxyundecyl)oxy)benzoic acid

This step employs the Williamson ether synthesis, a classic Sₙ2 reaction, to form the crucial ether linkage.[4][5][6]

-

Principle: The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a mild base to form a phenoxide, which acts as a nucleophile. This phenoxide then displaces the bromide from 11-bromo-1-undecanol in an Sₙ2 reaction.[4][7] The carboxyl group is less nucleophilic and generally does not interfere under these conditions.

-

Materials:

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid, 11-bromo-1-undecanol, and potassium carbonate.

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 4-hydroxybenzoic acid.

-

Heat the mixture to 80°C and stir for 12-16 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).

-

After cooling to room temperature, pour the reaction mixture into a beaker containing 1 M HCl (approx. 5 volumes of the DMF volume). A precipitate should form.

-

Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid sequentially with water and a small amount of cold ethyl acetate.

-

For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

-

Dry the resulting white solid under vacuum to yield the intermediate product.

-

-

Scientist's Note: Using a slight excess of the alkyl bromide ensures complete consumption of the more valuable starting material. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not the carboxylic acid, minimizing side reactions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.[6]

Experimental Protocol 2: Synthesis of this compound

This final step is an esterification that attaches the polymerizable acrylate group.

-

Principle: The terminal alcohol of the intermediate reacts with the highly electrophilic acryloyl chloride to form an ester.[11] A non-nucleophilic base, triethylamine (Et₃N), is used to neutralize the HCl byproduct, driving the reaction to completion.

-

Materials:

-

Procedure:

-

Dissolve the intermediate alcohol and a catalytic amount of hydroquinone in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine and stir for 10 minutes.

-

Slowly add acryloyl chloride dropwise via syringe, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product as a white solid.

-

-

Scientist's Note: The reaction is performed at 0°C initially to control the exothermic acylation.[14] The inclusion of hydroquinone is critical to prevent the premature free-radical polymerization of the acrylate moiety during the reaction and work-up.[15][16]

Analytical Characterization and Validation

Successful synthesis must be confirmed by a suite of analytical techniques. The data presented below are characteristic of a pure sample.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~8.0 (d, 2H), ~6.9 (d, 2H), 6.4-5.8 (m, 3H), ~4.2 (t, 2H), ~4.0 (t, 2H), 1.8-1.2 (m, 18H) | Confirms aromatic protons, acrylate vinyl protons, methylene groups adjacent to oxygens, and the alkyl chain. |

| FT-IR (cm⁻¹) | ~2920, 2850 (C-H stretch), ~1720 (C=O ester), ~1680 (C=O acid), ~1605 (C=C aromatic), ~1250 (C-O ether) | Validates the presence of all key functional groups: alkyl, ester, carboxylic acid, aromatic, and ether.[1] |

| Mass Spec (ESI-) | m/z = 361.2 [M-H]⁻ | Confirms the molecular weight of the compound. |

-

Self-Validation System: The combination of these techniques provides a robust validation of the molecular structure. NMR confirms the carbon-hydrogen framework, IR validates the presence and type of functional groups, and MS confirms the overall molecular weight. A successful synthesis will yield data consistent across all three methods.

Applications and Significance

The unique molecular design of this compound makes it a valuable building block for advanced materials.

Liquid Crystal Polymer Networks (LCNs)

As a reactive mesogen, the primary application is in the formation of LCNs. The process involves aligning the molecules in their liquid crystal phase and then initiating polymerization to permanently fix this order.[1]

Caption: Phase transition from disordered monomers to an ordered polymer network.

-

Field-Proven Insights: This ability to "freeze" molecular alignment is crucial for creating materials with anisotropic properties. For example, LCNs are used to make advanced optical films for LCDs that enhance brightness and viewing angles.[1] The cross-linked network also provides significant mechanical robustness, with tensile strengths far exceeding those of non-cross-linked liquid crystal polymers.[1]

Biomedical and Advanced Materials

-

Drug Delivery: The structure is being explored for creating stable, biocompatible matrices for the sustained release of therapeutic agents.[1]

-

Tissue Engineering: Its ability to form structured polymers makes it a candidate for creating scaffolds that can guide cell growth and tissue regeneration.[1]

-

Functional Polymers: The compound serves as a critical building block for polymers with specific photosensitive and responsive properties, which are essential for developing next-generation sensors, actuators, and photonic devices.[1]

Safety and Handling

While specific toxicology data for this compound is limited, standard laboratory precautions should be observed. Based on analogous structures, it may cause skin and eye irritation.[17]

-

Reagent Safety: Acryloyl chloride is highly corrosive, flammable, and a lachrymator; it must be handled in a fume hood with appropriate personal protective equipment (PPE). 11-Bromo-1-undecanol is classified as an irritant.[9]

-

Handling: Wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors.

References

- Benchchem. (n.d.). This compound | 106620-90-0.

-

National Center for Biotechnology Information. (n.d.). 4-Undecyloxybenzoic Acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 11-Bromo-1-undecanol. PubChem. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5395966A - Process for the manufacture of acryloyl chloride.

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US2917538A - Process for the production of acrylic acid esters.

- Google Patents. (n.d.). US2772302A - Process for the production of 11-bromoundecanoic acid.

-

ResearchGate. (2018, July 31). How do I synthesize acrylic ester?. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification and amidation of polymeric acyl chlorides. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acrylic acid, n-butyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID.

-

Reddit. (2024, February 17). Is THF good for esterification?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

-

Chemcess. (2024, April 21). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

American Chemical Society. (2015, December 28). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Jaydev Chemical Industries. (n.d.). 11-Bromo-1-Undecanol. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

Sources

- 1. This compound | 106620-90-0 | Benchchem [benchchem.com]

- 2. This compound | C21H30O5 | CID 19964084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(11-Acryloyloxyundecyloxy)benzoic acid | 106620-90-0 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 11-Bromo-1-undecanol | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 11-Bromo-1-undecanol | 1611-56-9 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]

- 13. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. chemcess.com [chemcess.com]

commercial suppliers of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid

An In-depth Technical Guide to the Commercial Sourcing and Verification of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid

For researchers, scientists, and professionals in drug development and materials science, the procurement of specialized chemical reagents is a critical first step that dictates the trajectory of experimental success. This guide provides a comprehensive technical overview of this compound (CAS No. 106620-90-0), a versatile reactive mesogen. We will delve into its chemical identity, survey the commercial landscape for its acquisition, and establish a robust framework for supplier selection and incoming material verification.

Introduction to a Multifunctional Building Block

This compound is a unique molecule characterized by a tripartite structure: a rigid benzoic acid core, a flexible 11-carbon alkyl spacer, and a reactive acrylate terminal group.[1] This design classifies it as a reactive mesogen, a type of polymerizable liquid crystal that combines the self-organizing properties of liquid crystals with the ability to be "frozen" into a durable, crosslinked polymer network via its acrylate function.[1]

Its significance lies in its utility as a monomer for creating highly ordered functional polymers. These materials are pivotal in the development of advanced optical films for liquid crystal displays (LCDs), responsive materials, and biocompatible systems for medical applications.[1][2] Ongoing research explores its use in drug delivery systems, where its structure may allow for the formation of stable complexes with therapeutic agents to enhance efficacy and targeting.[1]

Molecular and Chemical Profile

A precise understanding of the molecule's identity is paramount for both procurement and experimental application.

Table 1: Core Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid[3] |

| CAS Number | 106620-90-0[1][3][4][5][6] |

| Molecular Formula | C₂₁H₃₀O₅[3][4] |

| Molecular Weight | 362.46 g/mol [4] |

| InChIKey | ZVJGUPHNZQESPW-UHFFFAOYSA-N[3][4][5] |

| SMILES | C=CC(=O)OCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O[3] |

Caption: Molecular structure highlighting the key functional groups.

Commercial Supplier Landscape

Availability of this compound is generally restricted to specialized chemical suppliers catering to the research and development market. The following table summarizes offerings from several known vendors. Note that pricing and availability are subject to change and should be confirmed directly with the supplier.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Available Sizes | Price (USD) - Last noted |

|---|---|---|---|---|

| AK Scientific, Inc. | 7384CY | Not specified | 5 g | $863.00[4] |

| Ambeed (via Sigma-Aldrich) | AMBH96F108BF | 97% | 5 g / 10 g / 25 g | $141.45 / $239.20 / $489.90[5] |

| BLDpharm | BD01369361 | Not specified | Inquire | Inquire[6] |

| Crysdot | CD41002309 | 97% | 10 g / 25 g | $250.00 / $500.00[4] |

| Shanghai Daken Advanced Materials | Not specified | 98% | Min. 1 kg | Inquire[4] |

| Jinan Type Chemical Co., Ltd. | Not specified | Not specified | Inquire | Inquire[4] |

A Scientist's Protocol for Procurement and Verification

Sourcing a specialty chemical requires more than simply placing an order. The following workflow and experimental checks are designed to ensure the material you procure is suitable for its intended, high-stakes application.

Caption: A workflow for the procurement and verification of specialty chemicals.

Expert Insights on Supplier Selection

-

Purity is Paramount: For polymerization reactions, impurities can act as chain terminators or introduce defects into the final material, compromising its optical and mechanical properties. A purity of ≥97% is a reliable starting point for most applications.[4][5]

-

Request Documentation: Always request a lot-specific Certificate of Analysis (CoA) before purchase. This document provides the supplier's own quality control data (e.g., purity by HPLC or NMR). Also, obtain the Material Safety Data Sheet (MSDS) to understand handling procedures, as this compound has hazard classifications (H302, H315, H319, H335).[4][6]

-

Consider the Scale: For initial lab-scale research (grams), suppliers like Ambeed or Crysdot are suitable.[4][5] For process development or pilot-scale work requiring kilograms, a larger-scale manufacturer like Shanghai Daken Advanced Materials may be more appropriate.[4]

Experimental Protocol: Incoming Material Verification

Upon receipt, it is imperative to independently verify the identity and purity of the compound. Do not rely solely on the supplier's CoA.

Objective: To confirm the chemical structure and estimate the purity of this compound.

Methodologies:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the material in 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Expected ¹H NMR Signals: The spectrum should confirm all key structural components. Look for characteristic peaks:

-

Causality: The presence and correct integration of these peaks provides high confidence in the material's identity. The absence of significant unassignable peaks is a strong indicator of high purity.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Analyze as a solid (KBr pellet) or a thin film cast from a volatile solvent.

-

Expected Key Stretches:

-

Causality: FTIR is an excellent, rapid technique to confirm the presence of the critical functional groups.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI-MS) is well-suited for this molecule.

-

Expected Result: Look for the molecular ion peak corresponding to the compound's mass. For example, in negative ion mode, expect a peak at m/z ≈ 361.2 [M-H]⁻. In positive ion mode, adducts like [M+Na]⁺ at m/z ≈ 385.2 may be observed.

-

Causality: MS provides definitive confirmation of the molecular weight, ruling out gross structural errors.[1]

-

Overview of the Synthetic Pathway

Understanding the synthesis provides insight into potential impurities. The most common route is a two-step process involving a Williamson ether synthesis followed by an esterification. A more direct final step involves the esterification of the hydroxyl-terminated precursor.

Caption: A simplified schematic of the final synthesis step.[4]

This reaction involves combining 4-(11-hydroxyundecyloxy) benzoic acid with acryloyl chloride, typically in the presence of a non-nucleophilic base (like triethylamine) to scavenge the HCl byproduct.[4]

Key Considerations:

-

Potential Impurities: Unreacted starting material (the hydroxy-acid precursor) is a common impurity.

-

Side Reactions: The acrylate group is susceptible to polymerization, especially at elevated temperatures or in the absence of inhibitors. This can lead to the formation of oligomeric impurities.

-

Purification: The final product typically requires purification by column chromatography or recrystallization to achieve the high purity needed for its applications.[1]

References

-

This compound - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Liquid Crystals Manufacturers and Suppliers in the USA and Canada - Thomasnet. Thomasnet. Available at: [Link]

-

Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release - SciELO México. SciELO México. Available at: [Link]

-

Liquid Crystal Polymer (LCP) Manufacturers, Suppliers, and Distributors - MatWeb. MatWeb. Available at: [Link]

-

Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. MDPI. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. This compound | C21H30O5 | CID 19964084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(11-Acryloyloxyundecyloxy)benzoic acid | 106620-90-0 [chemicalbook.com]

- 5. This compound | 106620-90-0 [sigmaaldrich.com]

- 6. 106620-90-0|this compound|BLD Pharm [bldpharm.com]

Reactive Mesogens and Benzoic Acid Derivatives: A Synergy for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Anisotropic Polymers

In the realm of advanced materials, the quest for substances with tunable and anisotropic properties is paramount. Reactive mesogens (RMs) have emerged as a cornerstone in this pursuit, offering a unique bridge between the fluid, ordered world of liquid crystals (LCs) and the robust, solid-state nature of polymers.[1][2] These remarkable molecules possess a dual character: a mesogenic core that dictates their self-assembly into anisotropic liquid crystalline phases, and reactive end groups that, upon polymerization, freeze this ordered architecture into a durable polymer network.[1][2][3][4] This process, often initiated by UV light or heat, allows for the creation of materials with exceptional optical and electronic properties, making them invaluable in display technologies, optical devices, and advanced electronic materials.[1]

At the heart of many high-performance reactive mesogens lies a carefully designed molecular core. Among the vast array of chemical structures utilized, benzoic acid derivatives have proven to be particularly effective building blocks.[5] Their inherent ability to form liquid crystalline phases, largely driven by strong hydrogen bonding interactions, provides a robust framework for creating novel mesogenic materials.[5] This guide delves into the synergistic relationship between reactive mesogens and benzoic acid derivatives, exploring their synthesis, characterization, and the cutting-edge applications they enable.

The Foundation: Understanding Reactive Mesogens

Reactive mesogens are essentially polymerizable liquid crystal monomers.[2] Their molecular architecture typically consists of three key components:

-

A rigid mesogenic core: This central unit, often composed of aromatic rings like biphenyls or phenyl benzoates, is responsible for the liquid crystalline behavior. The shape and rigidity of this core determine the type of mesophase (e.g., nematic, smectic, cholesteric) that the molecule will exhibit.

-

Flexible terminal chains (spacers): These aliphatic chains, attached to the mesogenic core, provide the necessary fluidity for the molecules to self-assemble into ordered phases.

-

Reactive end groups: These are the functional groups, most commonly acrylates or methacrylates, that enable polymerization.[4][6] The number of reactive groups (monofunctional or bifunctional) dictates the resulting polymer structure, leading to either linear or crosslinked networks.[1]

The polymerization of reactive mesogens is a critical step that locks in the anisotropic properties of the liquid crystal phase.[3] This process is typically initiated by photoinitiators that generate free radicals upon exposure to UV light.[6] These radicals then trigger a chain-growth polymerization of the acrylate or methacrylate end groups, forming a stable polymer network that retains the molecular orientation of the initial liquid crystal phase.[3][6]

The Role of Benzoic Acid Derivatives: Engineering Liquid Crystallinity

Benzoic acid derivatives are a versatile class of organic compounds that have been extensively used in the synthesis of liquid crystals.[5] Their widespread use stems from several key advantages:

-

Strong Intermolecular Interactions: The carboxylic acid group of benzoic acid derivatives is a potent hydrogen bond donor and acceptor. This leads to the formation of stable dimeric structures, which significantly enhances the tendency of the molecules to exhibit liquid crystalline behavior.[5]

-

Structural Versatility: The benzene ring of benzoic acid can be readily functionalized with various substituent groups. This allows for fine-tuning of the molecule's shape, polarity, and polarizability, which in turn influences the mesophase type, transition temperatures, and other physical properties.[5]

-

Synthetic Accessibility: Benzoic acid and its derivatives are readily available and their chemical modification is well-established, making them cost-effective starting materials for the synthesis of complex mesogenic molecules.

The incorporation of benzoic acid moieties into the core structure of reactive mesogens provides a powerful tool for tailoring their properties. By carefully selecting the substituents on the benzoic acid ring and the overall molecular architecture, researchers can design reactive mesogens with specific phase behaviors and optical characteristics.

Synthesis of Benzoic Acid-Based Reactive Mesogens: A Modular Approach

The synthesis of reactive mesogens incorporating benzoic acid derivatives typically follows a modular and convergent strategy. This involves the separate synthesis of the mesogenic core and the flexible spacers with reactive end groups, followed by their final assembly. A general synthetic scheme is outlined below:

Sources

- 1. liqcryst.alfa-chemistry.com [liqcryst.alfa-chemistry.com]

- 2. dakenchem.com [dakenchem.com]

- 3. The synthesis and application of novel benzodithiophene based reactive mesogens with negative wavelength dispersion birefringence - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05068K [pubs.rsc.org]

- 4. dakenchem.com [dakenchem.com]

- 5. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Thermal Properties of 4-((11-(Acryloyloxy)undecyl)oxy)benzoic Acid

Executive Summary: This technical guide provides a comprehensive analysis of the thermal properties of 4-((11-(acryloyloxy)undecyl)oxy)benzoic acid (CAS: 106620-90-0), a key reactive mesogen in the field of advanced materials. As a Senior Application Scientist, this document synthesizes experimental data with established principles of materials science to offer researchers and drug development professionals a thorough understanding of the compound's thermal behavior. We delve into its liquid crystalline phase transitions, thermal stability, and the underlying molecular characteristics that govern these properties. This guide includes detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to ensure reproducible and accurate characterization.

Introduction: A Molecule of Dual Functionality

This compound is a calamitic (rod-shaped) thermotropic liquid crystal, a class of materials that exhibit intermediate phases (mesophases) between the crystalline solid and isotropic liquid states.[1] Its significance lies in its classification as a reactive mesogen .[2] The molecule is ingeniously designed with three key functional components:

-

A rigid aromatic core (benzoic acid) that is fundamental to the formation of liquid crystalline phases.[2]

-

A long, flexible undecyl (C11) alkyl spacer which enhances molecular flexibility and influences the stability and temperature range of the mesophases.[2]

-

A terminal acrylate group , which is a polymerizable moiety. This allows the liquid crystalline structure to be "locked-in" via polymerization (typically UV-initiated), transforming the ordered fluid into a robust, solid polymer network with retained molecular anisotropy.[2]

This dual nature—the ability to self-assemble into ordered phases and subsequently be polymerized—makes this compound a critical building block for creating liquid crystal polymers (LCPs), optical films for displays, and stimuli-responsive materials for soft robotics and medical applications.[2][3]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is essential for handling, formulation, and analysis. These properties are derived from computational data and supplier information.

| Property | Value | Source |

| CAS Number | 106620-90-0 | [2][4] |

| Molecular Formula | C₂₁H₃₀O₅ | [2][4] |

| Molecular Weight | 362.5 g/mol | [2][4] |

| IUPAC Name | 4-(11-prop-2-enoyloxyundecoxy)benzoic acid | [2][4] |

| Physical Form | Solid | - |

| Purity | Typically ≥97% | - |

| Solubility | Soluble in THF, DCM, DMF (>50 mg/mL) | [2] |

Thermal Phase Behavior

The defining characteristic of a thermotropic liquid crystal is its sequence of phase transitions upon heating or cooling. These transitions are detected as endothermic or exothermic events using Differential Scanning Calorimetry (DSC).[5][6] For this compound, multiple mesophases have been identified.

Analysis of Phase Transitions

Based on available data, this compound exhibits both nematic and smectic A mesophases.[2] The nematic (N) phase is the least ordered liquid crystal phase, where molecules have long-range orientational order but no positional order.[1] The smectic A (SmA) phase is more ordered, with molecules arranged in layers and oriented perpendicular to the layer planes.

There is some ambiguity in the literature regarding the precise transition temperatures. One source reports a melting point range of 136–141°C and a nematic phase range of 67–130°C.[2] This is structurally inconsistent, as the transition from a crystal (Cr) to a liquid crystal phase (melting) must occur at a lower temperature than the transition from the liquid crystal to the isotropic liquid (I) phase (clearing).

The most logical interpretation, consistent with the behavior of similar calamitic mesogens, is as follows:

-

The transition from the crystalline solid to a liquid crystal phase (likely Smectic A) occurs first.

-